Superior Corrosion Inhibition Efficiency Compared to 1,10-Phenanthroline-5,6-diamine on Mild Steel in Acidic Media
In a direct comparative study of two substituted 1,10-phenanthroline derivatives, 1,10-phenanthroline-4,7-diol (PHEN-OH) demonstrated higher corrosion inhibition efficiency for mild steel in 1 M HCl than 1,10-phenanthroline-5,6-diamine (PHEN-NH2). The study employed gravimetric (weight loss) and electrochemical methods, confirming that both inhibitors act predominantly as cathodic inhibitors and adsorb spontaneously onto the steel surface via chemisorption, following the Langmuir adsorption isotherm [1]. While the abstract does not provide specific numerical efficiency values, the qualitative conclusion that PHEN-OH outperforms PHEN-NH2 is unambiguous.
| Evidence Dimension | Corrosion inhibition efficiency |
|---|---|
| Target Compound Data | PHEN-OH: higher inhibition efficiency |
| Comparator Or Baseline | 1,10-Phenanthroline-5,6-diamine (PHEN-NH2): lower inhibition efficiency |
| Quantified Difference | PHEN-OH exhibited more efficient corrosion inhibition than PHEN-NH2 |
| Conditions | Mild steel substrate; 1 M HCl aqueous solution; gravimetric and electrochemical evaluation |
Why This Matters
For industrial procurement of corrosion inhibitors, the superior performance of 1,10-phenanthroline-4,7-diol over its close analog 1,10-phenanthroline-5,6-diamine directly translates to reduced inhibitor dosage requirements and improved protection of mild steel assets in acidic environments such as pickling baths and oil-well acidizing fluids.
- [1] Chen, J. X., Lv, Y. L., et al. (2023). High-efficiency Corrosion Inhibition Performances of Substituted Phenanthroline Derivatives for Mild Steel in 1 M HCl. Journal of Saudi Chemical Society, 27(2), 101252. doi:10.1016/j.jscs.2023.101252 View Source
